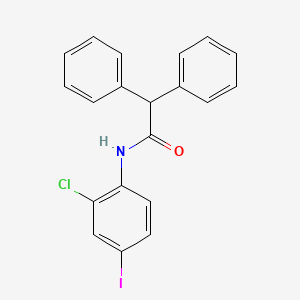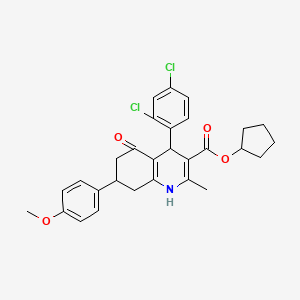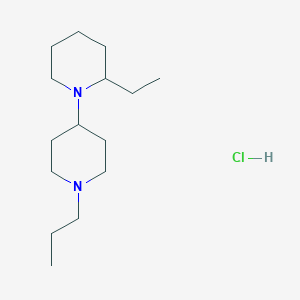![molecular formula C21H24N2O2 B4968440 1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)
1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide derivatives have been extensively studied for their potent activities in various biological contexts. These compounds are recognized for their significant roles in inhibiting specific enzymes and receptors, making them valuable in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of these derivatives involves the introduction of specific groups to the piperidine nucleus to enhance their biological activity. For instance, the substitution of the benzamide moiety with bulky groups and the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically increases their activity (Sugimoto et al., 1990). Another approach involves the synthesis of carbon-14 labelled derivatives for receptor agonist studies (Gawell, 2003).
Molecular Structure Analysis
Crystal structure analysis of related compounds reveals the significance of molecular conformation and intermolecular interactions in determining their biological activities. For example, the crystal structures of certain derivatives demonstrate specific molecular conformations and intermolecular hydrogen bonding patterns that could be critical for their biological functions (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their structural elements, enabling them to undergo various reactions. For instance, their interaction with enzymes like acetylcholinesterase (AChE) is facilitated by the presence of specific functional groups that enhance binding affinity and selectivity (Sugimoto et al., 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide is the μ-opiate receptor . This receptor plays a crucial role in mediating the effects of opiate drugs, which are primarily used for pain relief. The μ-opiate receptor is a type of G protein-coupled receptor that, when activated, inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .
Mode of Action
This compound acts as an agonist at the μ-opiate receptor . This means it binds to the receptor and activates it, mimicking the action of natural endorphins. The activation of the μ-opiate receptor leads to a decrease in the release of pain neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
The compound is involved in the opioid signaling pathway . When it binds to the μ-opiate receptor, it triggers a series of biochemical reactions that ultimately lead to the inhibition of adenylate cyclase. This inhibition decreases the level of cyclic AMP, a molecule that normally promotes pain signaling. As a result, the pain signal transmission is reduced .
Pharmacokinetics
Based on its structural similarity to fentanyl, a well-known opioid, it can be inferred that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl is known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine . The bioavailability of fentanyl is high when administered intravenously or transdermally .
Result of Action
The activation of the μ-opiate receptor by this compound leads to a decrease in the perception of pain. This is achieved through the inhibition of pain neurotransmitter release, which reduces the transmission of pain signals to the brain . Therefore, the compound has a potent analgesic effect.
properties
IUPAC Name |
1-[2-(2-phenylethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-20(24)18-12-14-23(15-13-18)21(25)19-9-5-4-8-17(19)11-10-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKPSJUZXTTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)
![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4968366.png)
![1-ethyl-3-(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4968367.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B4968374.png)

![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)
![6-amino-3-(3-nitrophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4968407.png)
![3-bromo-4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4968408.png)

methyl]amine](/img/structure/B4968416.png)

![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968419.png)
![3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)